molecular formula C12H9NO5 B14914942 3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione

3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione

Cat. No.: B14914942
M. Wt: 247.20 g/mol
InChI Key: IJSHNLQYMQZAQF-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure with a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzo[d][1,3]dioxole derivatives with suitable amines under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with modifications to ensure cost-effectiveness and efficiency. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized products with different biological activities .

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione

InChI

InChI=1S/C12H9NO5/c1-16-12-9(10(14)11(12)15)13-6-2-3-7-8(4-6)18-5-17-7/h2-4,13H,5H2,1H3

InChI Key

IJSHNLQYMQZAQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C1=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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